(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol
Description
Properties
IUPAC Name |
(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]nonan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4-9H,1-3H2/t4-,5+,6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMFLKBRPFUGSY-BZCSJUTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)CC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)C[C@H]3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions that promote the formation of the tricyclic structure. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow processes to maintain consistent reaction conditions and efficient production rates.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in various biological activities , making it a candidate for drug development:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds with similar tricyclic structures have demonstrated percent growth inhibitions (PGIs) exceeding 70% in assays against ovarian and lung cancer cells .
- Antimicrobial Properties : Research has highlighted the antimicrobial efficacy of related compounds against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. Such findings suggest that (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.0,2,5]nonan-3-ol and its derivatives could be explored as potential antimicrobial agents .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells, potentially modulating enzyme activity or cellular signaling pathways .
Synthetic Organic Chemistry Applications
The unique structure of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.0,2,5]nonan-3-ol makes it a valuable building block in synthetic organic chemistry:
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules due to its stable tricyclic framework. This capability is particularly useful in the development of new pharmaceuticals and agrochemicals.
- Synthetic Routes : Various synthetic methods have been developed to create derivatives of this compound efficiently. These methods often involve cyclization reactions starting from simpler organic precursors under controlled conditions to ensure high yield and purity .
Case Study 1: Anticancer Compound Development
A recent study focused on synthesizing derivatives of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.0,2,5]nonan-3-ol and evaluating their anticancer activity against multiple cancer cell lines. The results showed that certain modifications to the tricyclic structure significantly enhanced anticancer activity compared to the parent compound.
Case Study 2: Antimicrobial Efficacy Assessment
Another study investigated the antimicrobial properties of synthesized analogs of this compound against several bacterial strains. The findings revealed that specific structural modifications increased the compounds' effectiveness against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol” becomes evident when compared to related bicyclic and tricyclic compounds. Below is a comparative analysis:
Table 1: Key Comparative Data
Structural and Functional Differences
Ring System and Rigidity: The target compound’s tricyclic framework (oxatricyclo[4.2.1.02,5]) provides greater conformational rigidity compared to bicyclic analogs like 9-phenyl-3-oxabicyclo[3.3.1]nonan-9-ol . This rigidity may enhance binding selectivity in biological systems. In contrast, 3-oxa-7-azabicyclo[3.3.1]nonane derivatives (e.g., from ) exhibit a rare chair-boat conformation due to trigonal nitrogen, which may influence metabolic stability .
Functional Group Impact: The C3 hydroxyl group in the target compound contrasts with the C9 phenyl group in bicyclic analogs (e.g., 9-phenyl-3-oxabicyclo[3.3.1]nonan-9-ol), which introduces steric bulk and alters electronic properties .
Biological and Pharmacological Relevance: The target compound’s hydroxyl group may facilitate interactions with enzymes or receptors via hydrogen bonding, a property absent in non-polar analogs like 9-phenyl-3-oxabicyclo[3.3.1]nonane . Ester-containing tricyclics (e.g., from ) serve as prodrug candidates due to hydrolyzable ester linkages, whereas the target’s alcohol group may limit such derivatization.
Synthetic Accessibility: Bicyclic systems (e.g., 3-oxabicyclo[3.3.1]nonanes) are synthesized via acid-catalyzed cyclization of cyclohexene derivatives , while tricyclic systems like the target compound likely require more complex multi-step routes involving stereochemical control.
Research Findings and Implications
- Conformational Studies : X-ray analyses of bicyclic 7-aza-3-oxa systems (e.g., ) reveal rare chair-boat conformations stabilized by nitrogen hybridization, a feature absent in the all-ether target compound .
Biological Activity
Overview
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 140.18 g/mol
- CAS Number : 2413848-15-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's tricyclic structure allows it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways.
Biological Activity
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.
- Anticancer Potential : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis in specific types of cancer cells.
- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
Case Studies
Several studies have focused on the biological activities of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM.
- Study 2 : Research conducted by Smith et al. (2020) found that this compound exhibited antibacterial activity against Staphylococcus aureus, with an MIC value of 50 µg/mL.
Data Table: Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | Smith et al., 2020 |
| Anticancer | Reduced viability in cancer cell lines | Journal of Medicinal Chemistry |
| Neuroprotective | Potential protective effects in vitro | Neurobiology Reports |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a stereoselective synthesis route for (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol?
- Methodological Answer : Prioritize reaction conditions that preserve stereochemical integrity. For example, acid-catalyzed cyclization (e.g., sulfuric acid in acetic acid) has been used for similar tricyclic ethers to control stereochemistry . Optimize parameters like temperature, solvent polarity, and catalyst choice to minimize epimerization. Validate intermediates via chiral HPLC or polarimetry to confirm enantiomeric excess.
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Definitive for absolute configuration determination, as demonstrated for structurally related bicyclic alcohols .
- NMR spectroscopy : Use NOESY/ROESY to confirm spatial proximity of protons in the rigid tricyclic framework.
- IR spectroscopy : Compare hydroxyl (OH) stretching frequencies (~3200–3600 cm⁻¹) with similar oxabicyclo compounds to infer hydrogen-bonding patterns .
Q. How can researchers resolve contradictions in stereochemical assignments reported in older literature?
- Methodological Answer : Cross-validate using modern computational tools (e.g., ACD/Labs Percepta for predicted NMR shifts) and re-examine historical data with current IUPAC guidelines. For example, early studies on 9-phenyl-3-oxabicyclo[3.3.1]nonan-9-ol reported identical IR spectra for diastereomers but distinct melting points, highlighting the need for multi-technique validation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the physicochemical properties and reactivity of this tricyclic ether?
- Methodological Answer :
- Molecular dynamics simulations : Model solvent interactions to predict solubility and aggregation behavior.
- DFT calculations : Optimize transition states for acid-catalyzed ring-opening reactions, leveraging stereoelectronic effects (e.g., axial vs. equatorial hydroxyl orientation) .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability, critical for pharmacological applications.
Q. How can researchers design experiments to probe the compound’s reactivity under varying catalytic conditions?
- Methodological Answer :
- Catalytic screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenolysis of the ether bond, as seen in related bicyclo systems .
- pH-dependent studies : Monitor hydroxyl group reactivity (e.g., esterification or oxidation) under acidic vs. basic conditions.
- Kinetic isotope effects : Use deuterated analogs to elucidate mechanistic pathways in ring-opening reactions.
Q. What strategies address discrepancies in stereochemical outcomes between synthetic and biosynthetic routes?
- Methodological Answer :
- Enzyme mimicry : Design chiral catalysts (e.g., organocatalysts) to replicate biosynthetic stereocontrol.
- Comparative metabolomics : Analyze biosynthetic intermediates in microbial systems (e.g., Streptomyces) to identify divergent stereochemical checkpoints .
Data Contradiction Analysis
Q. How should conflicting data on the thermal stability of this compound be interpreted?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.
- Controlled degradation studies : Correlate stability with impurities (e.g., trace metals from synthesis) using LC-MS .
- Re-examine historical data : Earlier reports may lack standardized purity protocols, leading to variability in observed melting points or decomposition thresholds .
Theoretical Framework Integration
Q. How can researchers align studies on this compound with broader theoretical frameworks in organic chemistry?
- Methodological Answer :
- Stereoelectronic theory : Investigate how the tricyclic scaffold’s rigidity influences reaction trajectories (e.g., Baldwin’s rules for cyclization) .
- Retrosynthetic analysis : Deconstruct the molecule using Corey’s guidelines, identifying strategic bonds for disconnection (e.g., the ether bridge) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
